molecular formula C17H17NO5S B2742158 Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-52-9

Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2742158
CAS RN: 339113-52-9
M. Wt: 347.39
InChI Key: UPYNKYSKPKWYTI-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound. The structure of a similar compound, dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide (PTD), has been investigated in low-temperature noble gas matrixes (Ar, Kr, Xe), amorphous solid, and the crystalline state by infrared spectroscopy and computational methods .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create analogs with improved pharmacological properties. Its unique heterocyclic framework may interact with specific biological targets, making it a candidate for antiparasitic, antiviral, or anticancer drug development .

Antileishmanial Activity

Studies have shown that this compound possesses potent antileishmanial activity. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate could serve as a starting point for developing new antileishmanial agents .

Antimalarial Potential

Malaria remains a global health concern, and novel antimalarial compounds are urgently needed. Computational studies suggest that this compound interacts favorably with the active site of the enzyme LmPTR1, which is essential for parasite survival. Further exploration may reveal its potential as an antimalarial agent .

Organic Electronics

The π-conjugated system in the pyrrolo-thiazole core makes this compound interesting for organic electronics. Researchers investigate its use in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-rich and electron-poor regions allow for efficient charge transport .

Photophysical Properties

Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits intriguing photophysical properties. Its absorption and emission spectra can be tuned by modifying the substituents. Researchers explore its potential in fluorescence-based sensors and imaging applications .

Coordination Chemistry

The carboxylate groups in this compound can coordinate with metal ions. Researchers investigate its metal-binding properties for applications in catalysis, luminescent materials, and supramolecular chemistry. The unique pyrrolo-thiazole scaffold may stabilize specific metal complexes .

properties

IUPAC Name

dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-10-5-4-6-11(7-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNKYSKPKWYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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